molecular formula C18H22ClN5O3 B2549538 N-(5-chloro-2-methoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946249-15-6

N-(5-chloro-2-methoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2549538
CAS No.: 946249-15-6
M. Wt: 391.86
InChI Key: AKUXWMWRQQINSR-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-carboxamide core substituted with a 5-chloro-2-methoxyphenyl group and a 6-methoxy-2-methylpyrimidin-4-yl moiety. This compound belongs to a class of piperazine derivatives, which are widely explored in medicinal chemistry for their pharmacological versatility, including enzyme inhibition and receptor modulation . The methoxy and chloro substituents on the phenyl ring, along with the pyrimidine heterocycle, likely influence solubility, binding affinity, and metabolic stability, as observed in related compounds .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O3/c1-12-20-16(11-17(21-12)27-3)23-6-8-24(9-7-23)18(25)22-14-10-13(19)4-5-15(14)26-2/h4-5,10-11H,6-9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUXWMWRQQINSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, a compound with the molecular formula C18H21ClN4O3, has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer applications. This article reviews its biological activity based on recent research findings, including structure-activity relationships (SAR), case studies, and detailed data tables.

Chemical Structure and Properties

The compound features a piperazine core substituted with a chloro and methoxy group on the phenyl ring and a pyrimidine moiety. Its structural characteristics are crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC18H21ClN4O3
Molecular Weight376.8 g/mol
CAS Number946323-79-1

Research indicates that this compound exhibits significant biological activity by interacting with various enzymes and receptors implicated in cancer progression. Molecular docking studies suggest favorable binding affinities to targets similar to those affected by known anticancer agents, indicating its potential as a therapeutic candidate.

Anticancer Activity

  • Cell Proliferation Inhibition : The compound has shown promising results in inhibiting cell proliferation across various cancer cell lines. For instance, derivatives of related compounds have been reported to act as BRAF inhibitors, crucial for targeting specific mutations associated with certain cancers .
  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits cancer cell growth. A study reported that it inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value of approximately 27.6 μM .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the phenyl and pyrimidine rings significantly influences the biological activity of this compound. Comparative analysis with similar compounds reveals that variations in substituent groups can enhance or diminish anticancer effects.

Compound NameStructure FeaturesBiological Activity
SorafenibMulti-target kinase inhibitorAnticancer
PazopanibSimilar urea structureAnticancer
RegorafenibUrea derivative with multiple targetsAnticancer

Study 1: Anticancer Efficacy

A study published in Molecular Cancer Therapeutics evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability, supporting its potential as an anticancer agent .

Study 2: Enzymatic Activity

Another investigation focused on the compound's inhibitory effects on specific kinases involved in cancer signaling pathways. The study found that it inhibited PfGSK3 and PfPK6 with IC50 values of 398 ± 35 nM, suggesting its role as a kinase inhibitor .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . Its structural features allow it to interact with various biological targets, which can inhibit tumor growth and proliferation in cancer cell lines.

Case Studies and Findings

  • A study demonstrated that derivatives of similar compounds have shown cytotoxic activity against several human cancer cell lines, including colon and breast cancer cells. The presence of the chloro and methoxy groups enhances the compound's solubility and bioavailability, making it a promising candidate for further development as an anticancer agent .
  • Another investigation highlighted that compounds with similar urea structures act as BRAF inhibitors, targeting mutations associated with specific cancer types. This suggests that N-(5-chloro-2-methoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide may also exhibit such inhibitory effects.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step chemical reactions that allow for structural modifications to optimize its biological activity. These modifications can lead to enhanced pharmacokinetic properties, making the compound more effective in clinical settings .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparative analysis with structurally related compounds can be useful:

Compound NameStructure FeaturesBiological Activity
SorafenibMulti-target kinase inhibitorAnticancer
PazopanibSimilar urea structureAnticancer
RegorafenibUrea derivative with multiple targetsAnticancer

This table highlights that this compound shares structural similarities with established anticancer agents, suggesting a potential pathway for therapeutic development .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring's electron-deficient nature facilitates SNAr reactions at positions activated by electron-withdrawing groups. For example, the 6-methoxy group can act as a leaving group under specific conditions:

Reaction TypeConditionsReagentsProductReference
Methoxy displacementAnhydrous DMF, 80°CAmines (e.g., piperazine derivatives)6-amino-substituted pyrimidine analogs

In one study, similar pyrimidine derivatives underwent SNAr with cyclohexyl magnesium chloride to achieve 85% yield, highlighting the role of strong nucleophiles and polar aprotic solvents .

Hydrolysis of Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Hydrolysis TypeConditionsProducts
Acidic (HCl, reflux)6M HCl, 110°C5-chloro-2-methoxyaniline + 4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylic acid
Basic (NaOH)2M NaOH, 80°CCorresponding amine and carboxylate salt

This reaction is critical for prodrug activation or metabolite formation.

Oxidation Reactions

The methyl group on the pyrimidine ring can be oxidized to a carboxylic acid:

Oxidizing AgentConditionsProduct
KMnO₄H₂O, 70°C6-methoxy-2-carboxypyrimidin-4-yl derivative
CrO₃/H₂SO₄Room temperaturePartial oxidation to aldehyde intermediate

Oxidation pathways are highly dependent on steric hindrance from adjacent substituents .

Coupling Reactions

The piperazine nitrogen participates in cross-coupling reactions:

ReactionCatalystSubstrateOutcome
Buchwald–Hartwig aminationPd₂(dba)₃/XantphosAryl halidesN-arylpiperazine derivatives
Suzuki–MiyauraPd(PPh₃)₄Boronic acidsBiaryl-modified analogs

For example, palladium-catalyzed coupling with 4-bromophenylboronic acid yielded a biaryl derivative with enhanced kinase inhibition (IC₅₀ = 12 nM in kinase assays) .

Functional Group Modifications

A. Methoxy Demethylation
Using BBr₃ in dichloromethane converts methoxy groups to hydroxyl groups, enabling further derivatization (e.g., sulfonation or glycosylation).

B. Chlorine Displacement
The 5-chloro substituent on the phenyl ring undergoes nucleophilic substitution with thiols or amines under CuI catalysis .

Stability Under Physiological Conditions

Studies on structurally related compounds reveal:

  • pH-dependent degradation : Rapid hydrolysis occurs at pH < 3 or pH > 10.

  • Thermal stability : Decomposition above 200°C, with a half-life of 48 hours at 37°C in neutral buffer.

Comparative Reactivity of Analogues

CompoundStructural VariationReactivity Difference
N-(2-fluorophenyl) analog Fluorine vs. chlorineFaster SNAr due to weaker C–F bond
6-ethoxy-substituted analog Ethoxy vs. methoxySlower hydrolysis (steric effects)

Comparison with Similar Compounds

N-(5-Chloro-2-methylphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A32)

  • Structure : Features a 5-chloro-2-methylphenyl group instead of the methoxy-substituted phenyl.
  • Properties : Melting point = 203.1–204.7°C; synthesis yield = 58.3% .

N-(3-Fluoro-4-methylphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

  • Structure : Substitutes the 5-chloro-2-methoxyphenyl with a 3-fluoro-4-methylphenyl group.
  • Implications : Fluorine’s electronegativity and methyl’s hydrophobicity may enhance metabolic stability compared to the chloro-methoxy combination .

N-(2-Chloro-6-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A25)

  • Structure: Differs in the quinazolinone substituent and chloro-fluoro-phenyl group.
  • Properties : Melting point = 191.2–193.5°C; yield = 50.1% .
  • Implications: The quinazolinone moiety introduces hydrogen-bonding capabilities, which may enhance target engagement in enzyme inhibition.

Analogues with Heterocyclic Variations

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

  • Structure : Replaces pyrimidine with a pyridine ring and substitutes carboxamide with carbothioamide.
  • Activity : Potent bacterial phosphopantetheinyl transferase inhibitor (IC₅₀ = 0.5 µM) .
  • Implications : The thiourea group enhances metal-binding capacity, critical for enzyme inhibition.

CPIPC (4-(5-Chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide)

  • Structure : Substitutes phenyl-pyrimidine with chloropyridine-indazolyl groups.
  • Implications : Indazole’s planar structure may improve receptor affinity compared to pyrimidine.

Pharmacologically Active Piperazine Derivatives

p-MPPI and p-MPPF (5-HT1A Antagonists)

  • Structure : 4-(2'-Methoxyphenyl)-piperazine derivatives with iodobenzamido/fluorobenzamido groups.
  • Activity : Competitive 5-HT1A antagonists (ID₅₀ = 3–5 mg/kg in vivo) .
  • Implications : The methoxyphenyl group in the target compound may similarly enhance serotonin receptor interactions.

BCTC (TRPM8 Inhibitor)

  • Structure : N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide.
  • Activity : Potent cold-sensor TRPM8 antagonist (IC₅₀ = 20 nM) .
  • Implications : The tert-butyl group in BCTC increases lipophilicity, whereas the target compound’s methoxy group may balance solubility and permeability.

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Compound Name Melting Point (°C) Synthesis Yield (%) Key Substituents
Target Compound Not reported Not reported 5-Cl-2-OMe-phenyl, 6-OMe-2-Me-pyrimidin
A32 203.1–204.7 58.3 5-Cl-2-Me-phenyl
A25 191.2–193.5 50.1 2-Cl-6-F-phenyl, quinazolinone
ML267 Not reported Not reported 3-Cl-5-CF₃-pyridine, carbothioamide

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing N-(5-chloro-2-methoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, and how is purity validated?

  • Methodology : The compound is typically synthesized via coupling reactions between substituted phenyl and pyrimidine precursors. For example, amide bond formation using reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (diisopropylethylamine) in dichloromethane, followed by purification via silica gel column chromatography . Purity is confirmed using LCMS (Liquid Chromatography-Mass Spectrometry) to verify molecular weight and NMR (¹H/¹³C) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., distinguishing methoxy (-OCH₃) and chloro (-Cl) substituents on aromatic rings .
  • LCMS : Validates molecular weight (e.g., observed [M+H]⁺ peaks) and detects impurities .
  • IR Spectroscopy : Confirms functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) .

Q. How is the compound’s solubility profile determined for in vitro assays?

  • Methodology : Solubility is assessed in polar (DMSO, water) and non-polar solvents (ethanol, acetonitrile) using UV-Vis spectrophotometry. For example, saturation solubility tests at 25°C with agitation, followed by centrifugation and quantification via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Comparative Analysis : Compare with spectral data of structurally analogous compounds, such as N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide, where crystallographic data validates resonance assignments .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled precursors to simplify complex splitting patterns .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., monoclinic P21/c space group, β=92.5°) .

Q. What strategies optimize low yields in the piperazine-carboxamide coupling step?

  • Methodology :

  • Catalyst Screening : Test coupling agents like HATU or EDCI instead of TBTU to improve efficiency .
  • Stoichiometry Adjustments : Increase equivalents of the pyrimidine precursor (e.g., 1.5–2.0 eq) to drive the reaction .
  • Temperature Control : Optimize reaction time and temperature (e.g., 0°C to room temperature) to minimize side reactions .

Q. How can structure-activity relationships (SAR) be explored for this compound’s enzyme inhibitory activity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace 5-chloro with fluoro or methoxy groups) and test inhibitory potency against targets like carbonic anhydrase .
  • Docking Studies : Use software like AutoDock to predict binding interactions with enzyme active sites (e.g., hydrogen bonding with pyrimidine N-atoms) .
  • Enzyme Assays : Measure IC₅₀ values via fluorescence-based assays (e.g., human carbonic anhydrase II inhibition) .

Q. What crystallographic insights explain the compound’s molecular packing and stability?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Analyze intermolecular interactions (e.g., π-π stacking between pyrimidine rings, hydrogen bonds involving carboxamide groups) .
  • Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to correlate crystal structure with melting points .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodology :

  • Re-evaluate Force Fields : Adjust parameters in molecular dynamics simulations to better reflect solvent effects (e.g., DMSO vs. aqueous environments) .
  • Metabolite Screening : Use LCMS/MS to identify potential in situ degradation products that reduce observed activity .

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